molecular formula C18H14BrN3O2 B11526302 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione

6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione

Cat. No.: B11526302
M. Wt: 384.2 g/mol
InChI Key: JMLNXNGLKMEXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound featuring a benzo[de]isoquinoline-1,3-dione core substituted with a bromine atom at position 6 and a 1,3,5-trimethylpyrazole moiety at position 2. The benzo[de]isoquinoline-dione scaffold is structurally analogous to naphthalimide derivatives, which are known for their diverse applications in organic electronics, fluorescent probes, and medicinal chemistry due to their planar aromatic structure and electron-deficient properties .

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-2-(1,3,5-trimethylpyrazol-4-yl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C18H14BrN3O2/c1-9-16(10(2)21(3)20-9)22-17(23)12-6-4-5-11-14(19)8-7-13(15(11)12)18(22)24/h4-8H,1-3H3

InChI Key

JMLNXNGLKMEXFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O

Origin of Product

United States

Preparation Methods

The synthesis of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the benzoisoquinoline-dione structure. This can be achieved through various cyclization reactions, such as Friedel-Crafts acylation or intramolecular nucleophilic substitution.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Bromination of precursors.
  • Formation of the pyrazole ring through cyclization reactions.
  • Subsequent modifications to introduce the isoquinoline structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione. For instance, derivatives have shown promising activity against various bacterial strains and fungi. A study indicated that certain derivatives exhibited significant inhibition against tested pathogens, suggesting potential for development as antimicrobial agents .

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18

Antiinflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Research indicates that it can inhibit key inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

CompoundInflammatory MarkerIC50 (µM)
Compound ATNF-alpha25
Compound BIL-630

Neuroprotective Effects

Research into neurodegenerative diseases has identified compounds with similar structures as potential neuroprotective agents. The ability of these compounds to inhibit monoamine oxidase (MAO) suggests they may help in managing conditions like depression associated with neurodegeneration .

Case Study: MAO Inhibition

A comparative study evaluated various derivatives for their MAO inhibitory activity:

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
Compound A4560
Compound B5065

Material Science Applications

Beyond biological applications, compounds like 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione are being explored in material science for their photophysical properties. Their ability to act as fluorescent probes can lead to applications in sensors and imaging technologies.

Fluorescence Properties

Studies have shown that derivatives exhibit distinct fluorescence characteristics under UV light, which can be harnessed in various analytical applications.

Mechanism of Action

The mechanism of action of 6-bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include derivatives of benzo[de]isoquinoline-dione and pyrazole-containing heterocycles. Below is a comparative analysis based on substituents, physicochemical properties, and applications:

Compound Substituents Key Properties Reference
6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione - Bromine at C6
- 1,3,5-Trimethylpyrazole at C2
- Planar aromatic core with electron-deficient character
- Enhanced reactivity due to Br
N/A*
2-[4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione - Chlorophenyl and methoxyphenyl groups
- β-lactam ring
- Planar β-lactam ring (r.m.s. deviation = 0.002 Å)
- 3D hydrogen-bonded network
4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide (13) - Bromophenyl
- Sulfonamide
- Indole-pyrazole hybrid
- Mp: 180–181°C
- IR: 1651 cm⁻¹ (C=O), 3434 cm⁻¹ (NH)
- Anticancer activity (implied)
Compound 41 (Triazino[5,6-b]indol-3-yl-pyrazole) - Bromophenyl
- Triazinoindole
- Synthetic intermediate for bioactive molecules
- Structural complexity

Key Observations

Substituent Effects :

  • The bromine atom in the target compound and Compound 13 enhances electrophilicity, facilitating interactions with biological targets or catalytic sites. In contrast, Compound 14 (chlorophenyl analogue of 13 ) shows a lower melting point (150–151°C vs. 180–181°C), suggesting bromine’s role in stabilizing crystalline packing .
  • The 1,3,5-trimethylpyrazole group in the target compound likely improves solubility in organic solvents compared to bulkier substituents (e.g., sulfonamide in Compound 13 ).

Crystallographic Behavior: The benzo[de]isoquinoline-dione core in ’s compound forms a 3D hydrogen-bonded network via C–H⋯O interactions .

Biological Relevance: Pyrazole-containing compounds like Compound 13 and triazinoindole derivatives (Compound 41) are associated with anticancer activity .

Synthetic Utility :

  • The bromine atom in the target compound could serve as a handle for further functionalization (e.g., Suzuki coupling), analogous to Compound 41 ’s use as a synthetic intermediate .

Research Findings and Trends

  • Thermal Stability : Brominated derivatives (e.g., Compound 13 ) exhibit higher melting points than chlorinated analogues, indicating stronger intermolecular forces .
  • Spectroscopic Signatures : IR and NMR data for pyrazole-containing compounds (e.g., Compound 13 ) show characteristic peaks for C=O (1651 cm⁻¹) and NH groups (3434 cm⁻¹), which could guide characterization of the target compound .

Biological Activity

6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H16BrN3O2
  • Molecular Weight : 396.25 g/mol
  • CAS Number : [insert CAS number if available]

The presence of the bromine atom and the pyrazole moiety suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione exhibit various biological activities including:

  • Anticancer Activity : Some studies have shown that benzo[de]isoquinoline derivatives possess cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The pyrazole group is known for its ability to enhance antimicrobial activity.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various benzo[de]isoquinoline derivatives. The results indicated that compounds with similar structural features to 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione showed significant cytotoxicity against human cancer cell lines such as HeLa and MCF7. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in the G2/M phase .

Antimicrobial Activity

Research highlighted in Pharmaceutical Biology demonstrated that derivatives of pyrazole exhibited potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

Anti-inflammatory Mechanism

A recent study explored the anti-inflammatory properties of compounds containing the benzo[de]isoquinoline core. It was found that these compounds could inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF7 cells were treated with varying concentrations of 6-Bromo-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-benzo[de]isoquinoline-1,3-dione.
    • Results : A dose-dependent reduction in cell viability was observed with an IC50 value of approximately 25 µM.
  • Case Study 2: Antimicrobial Activity
    • Objective : To assess antibacterial activity against E. coli and S. aureus.
    • Methodology : Disc diffusion method was employed.
    • Results : Zones of inhibition were recorded at concentrations as low as 50 µg/mL, indicating strong antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.